molecular formula C9H15N3 B1428848 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine CAS No. 944905-69-5

2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine

Cat. No.: B1428848
CAS No.: 944905-69-5
M. Wt: 165.24 g/mol
InChI Key: GKJVOJSTXXAMMM-UHFFFAOYSA-N
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Description

2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine is a chemical compound with the molecular formula C9H15N3. It is also known by its IUPAC name, 2-(2-isopropyl-5-pyrimidinyl)ethylamine . This compound is a member of the pyrimidine family, which is known for its wide range of pharmacological activities.

Preparation Methods

The synthesis of 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine typically involves the reaction of 2-isopropyl-5-pyrimidinecarboxaldehyde with ethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent such as ethanol, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine can be compared with other similar compounds such as:

    2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.

    2-(Pyrrolidin-1-yl)pyrimidine: Studied for its potential therapeutic applications.

    2-(2,4-Diaminopyrimidin-5-yl)ethylamine: Used in the synthesis of various pharmaceuticals.

These compounds share a pyrimidine core but differ in their substituents, which gives them unique properties and applications.

Biological Activity

2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine, with the molecular formula C9H15N3, is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name: 2-(2-isopropyl-5-pyrimidinyl)ethylamine
  • Molecular Weight: 165.24 g/mol
  • CAS Number: 944905-69-5
  • Structure:
    • SMILES: CC(C)C1=NC=C(C=N1)CCN
    • InChI Key: GKJVOJSTXXAMMM-UHFFFAOYSA-N

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may modulate signal transduction pathways and gene expression, although detailed pathways remain under investigation .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that pyrimidine derivatives can inhibit bacterial growth and exhibit antifungal properties. The exact efficacy of this compound in antimicrobial applications is still being evaluated .

Antiviral Activity

Recent studies highlight the potential of pyrimidine derivatives, including this compound, in antiviral research. Notably, compounds in this class have demonstrated effectiveness against various viral strains, including influenza viruses. In vivo studies indicated a reduction in viral load and improved survival rates in infected models .

Anticancer Potential

Pyrimidine-based compounds have been extensively studied for their anticancer properties. Some derivatives have shown selective inhibition of cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's ability to target specific mutations in cancer-related pathways positions it as a candidate for further development in oncology .

Case Studies and Research Findings

StudyFindings
Antiviral Activity Demonstrated significant reduction in viral replication in mouse models infected with influenza A virus, suggesting direct antiviral effects .
Antimicrobial Efficacy Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria in preliminary assays.
Anticancer Research Showed selective cytotoxicity against EGFR-mutant cancer cell lines with IC50 values indicating potent activity compared to established treatments .

Toxicity and Safety Profile

Initial toxicity assessments indicate that this compound has a favorable safety profile. In vivo studies on mice revealed no acute toxicity at high doses (up to 2000 mg/kg), suggesting that it may be safe for further therapeutic exploration .

Q & A

Q. What are the established synthetic pathways for 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine, and what key intermediates are involved?

Basic
The synthesis typically involves multi-step reactions starting with pyrimidine derivatives. A common approach includes:

Core Formation : Condensation of propan-2-yl-substituted pyrimidine precursors (e.g., 2-(propan-2-yl)pyrimidine-5-carbaldehyde) with ethylamine derivatives.

Functionalization : Reduction of intermediates like Schiff bases (e.g., via NaBH₄ or catalytic hydrogenation) to yield the primary amine.

Purification : Chromatographic separation (e.g., silica gel) or recrystallization to isolate the target compound.
Key intermediates include 2-(propan-2-yl)pyrimidine-5-carbaldehyde and Schiff base adducts .

Q. How is the purity and structural integrity of this compound validated in research settings?

Basic

  • Analytical Techniques :
    • HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection (λ = 254 nm).
    • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amine functionality (e.g., δ ~2.5 ppm for NH₂).
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
    • Melting Point Analysis : Consistency with literature values ensures crystalline purity .

Q. What experimental strategies can be employed to elucidate the binding mode of this compound with biological targets?

Advanced

  • X-ray Crystallography : Co-crystallization with target proteins (e.g., enzymes) using the CCP4 suite for data processing and structure refinement .
  • Surface Plasmon Resonance (SPR) : Real-time kinetic analysis of binding affinity (KD values).
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding poses, guided by substituent effects on the pyrimidine ring .

Q. How can researchers address discrepancies in reported biological activities of this compound across different in vitro assays?

Advanced

  • Assay Standardization : Control variables such as buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%).
  • Orthogonal Assays : Cross-validate results using fluorescence polarization, ITC (isothermal titration calorimetry), or enzymatic activity assays.
  • Compound Integrity Checks : Re-analyze purity before each assay to rule out degradation artifacts .

Q. What are the challenges in determining the crystal structure of this compound, and how can they be mitigated?

Advanced

  • Challenges :
    • Low crystallinity due to flexible ethylamine side chain.
    • Solvent inclusion in lattice formation.
  • Mitigation Strategies :
    • Use mixed-solvent systems (e.g., hexane/EtOAc) for slow evaporation.
    • Cryocooling (100 K) during X-ray diffraction to stabilize crystals.
    • Utilize the CCP4 suite for phase problem resolution and density modification .

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

Basic

  • ¹H/¹³C NMR : Assign peaks for pyrimidine protons (δ ~8.5–9.0 ppm) and isopropyl groups (δ ~1.2–1.4 ppm).
  • IR Spectroscopy : Identify NH₂ stretching (~3350 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹).
  • UV-Vis : Detect π→π* transitions in the pyrimidine ring (λmax ~260–280 nm) .

Q. How does the substitution pattern on the pyrimidine ring influence the compound's reactivity and interaction with biological targets?

Advanced

  • Steric Effects : The 2-propan-2-yl group enhances hydrophobicity, improving membrane permeability but potentially sterically hindering target binding.
  • Electronic Effects : Electron-donating groups (e.g., NH₂) increase pyrimidine ring electron density, affecting hydrogen bonding with targets.
  • SAR Studies : Systematic modification of substituents (e.g., replacing ethylamine with bulkier amines) to optimize affinity and selectivity .

Q. What methodologies are recommended for assessing the compound's stability under various pH and temperature conditions?

Advanced

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 2–12 (37°C, 24 hrs) and monitor degradation via HPLC.
    • Thermal Stress : Heat at 40–80°C for 48 hrs; analyze by TGA (thermogravimetric analysis) for decomposition thresholds.
  • Light Exposure : UV/vis irradiation (ICH Q1B guidelines) to assess photostability.
  • Data Analysis : KinFit or similar software to calculate degradation rate constants .

Properties

IUPAC Name

2-(2-propan-2-ylpyrimidin-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7(2)9-11-5-8(3-4-10)6-12-9/h5-7H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJVOJSTXXAMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine
2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine
2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine
2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine
2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine
2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine

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